5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
“5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole” is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a triazole ring, a benzyl group, and a dimethoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole” typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Benzyl and Phenyl Groups: The benzyl and phenyl groups can be introduced via nucleophilic substitution reactions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through cyclization reactions involving nitrile oxides and appropriate dipolarophiles.
Final Assembly: The final compound is assembled by linking the triazole and oxadiazole rings through a sulfanyl bridge, typically using thiol-based reagents under mild conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Functionalized aromatic derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, the compound may be studied for its interactions with various biomolecules, including proteins and nucleic acids.
Medicine
The compound’s structural features make it a candidate for drug development, particularly in the search for new antimicrobial, anticancer, or anti-inflammatory agents.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mechanism of Action
The mechanism by which “5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole” exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-1,2,4-oxadiazole
- 4H-1,2,4-triazole derivatives
- Benzyl-substituted heterocycles
Uniqueness
The uniqueness of “5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole” lies in its combination of structural features, including the triazole and oxadiazole rings, the benzyl and phenyl groups, and the sulfanyl bridge. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H23N5O3S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
5-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H23N5O3S/c1-32-20-13-14-22(33-2)21(16-20)25-27-24(34-30-25)17-35-26-29-28-23(15-18-9-5-3-6-10-18)31(26)19-11-7-4-8-12-19/h3-14,16H,15,17H2,1-2H3 |
InChI Key |
DKWARMFETWIUOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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